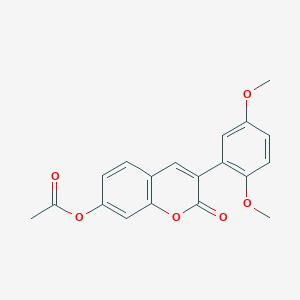

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

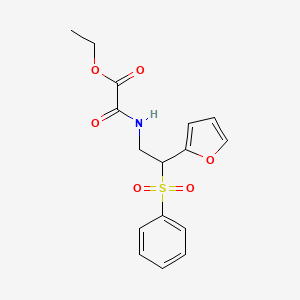

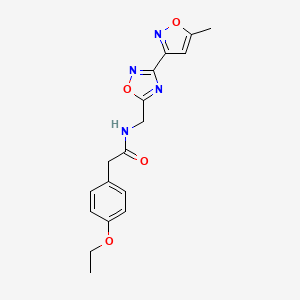

The compound “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate” is a derivative of chromone, which is a class of organic compounds with a backbone of a benzopyran ring system . The “2,5-dimethoxyphenyl” suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 2nd and 5th positions. The “2-oxo-2H-chromen-7-yl” indicates a chromone structure with a ketone (=O) group at the 2nd position. The “acetate” could refer to an acetyl group (-COCH3) attached to the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the ketone and ether groups in this compound would likely make it polar, and therefore soluble in polar solvents .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structure of poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] highlights its potential in understanding molecular arrangements and interactions. This compound crystallizes in an orthorhombic system, with its structure determined by X-ray crystallography, providing insights into its molecular geometry and potential for material science applications (Penkova, Retailleau, & Manolov, 2010).

Synthesis and Chemical Reactions

The design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid explore its versatility in chemical reactions. This work demonstrates the compound's ability to undergo various chemical transformations, leading to new compounds with potential biological activities, showcasing its role in synthetic chemistry (Čačić et al., 2009).

Catalysis and Synthetic Utility

The compound's utility in catalyzed cascade reactions for the synthesis of diversely functionalized 2H-chromenes emphasizes its role in facilitating complex chemical transformations. This application underscores the compound's significance in enhancing stereoselectivity and chemoselectivity in synthetic organic chemistry, offering a pathway to synthetically and photophysically significant derivatives (Song et al., 2018).

Antioxidant and Bioactive Compound Synthesis

Enzymatic modification of related phenolic compounds for synthesizing dimers with high antioxidant capacity suggests potential routes for producing bioactive compounds using 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate or its derivatives. Such applications highlight its potential in developing new antioxidants and therapeutic agents (Adelakun et al., 2012).

Chemosensing and Pharmacological Properties

The exploration of coumarin derivatives for chemosensing properties and their in vitro antimicrobial and antioxidant activities points to the compound's utility in creating sensitive chemical sensors and investigating novel pharmacological agents. This research delineates the compound's potential in developing new materials with significant biological activities (Al-Hazmy et al., 2022).

Propiedades

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-14-5-4-12-8-16(19(21)25-18(12)10-14)15-9-13(22-2)6-7-17(15)23-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWYFKIEFOTDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2684007.png)

![N-(4-ethylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2684012.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)aniline](/img/structure/B2684013.png)

![3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2684015.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B2684021.png)

![8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2684022.png)

![ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2684023.png)

![(8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2684025.png)

![4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684026.png)